molecular formula C7H13F3N2O B13427134 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine

Cat. No.: B13427134
M. Wt: 198.19 g/mol
InChI Key: IVQFBJUUSXRXDL-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine is a specialized chemical compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine involves its interaction with specific molecular targets. The methoxymethyl and trifluoromethyl groups influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine: Similar structure but lacks the trifluoromethyl group.

    3-(Trifluoromethyl)pyrrolidin-1-amine: Similar structure but lacks the methoxymethyl group.

Uniqueness

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine is unique due to the presence of both methoxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H13F3N2O

Molecular Weight

198.19 g/mol

IUPAC Name

3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine

InChI

InChI=1S/C7H13F3N2O/c1-13-4-5-2-12(11)3-6(5)7(8,9)10/h5-6H,2-4,11H2,1H3

InChI Key

IVQFBJUUSXRXDL-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(CC1C(F)(F)F)N

Origin of Product

United States

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